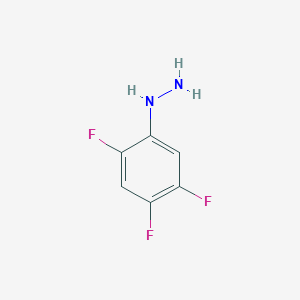

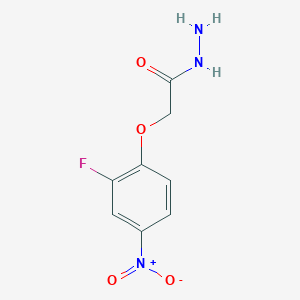

(2,4,5-Trifluorophenyl)hydrazine

Overview

Description

“(2,4,5-Trifluorophenyl)hydrazine” is a chemical compound with the molecular weight of 162.11 . It is used as a reagent in various chemical reactions .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the reaction of 2,4,5-trifluoronitrobenzene and diethyl malonate, followed by a series of reactions including hydrolysis, acidification, decarboxylation, reduction, and diazotization .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H5F3N2/c7-3-1-5(9)6(11-10)2-4(3)8/h1-2,11H,10H2 . This indicates that the molecule consists of a phenyl ring with three fluorine atoms and a hydrazine group attached.

Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it can undergo electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .

Scientific Research Applications

1. Bioimaging Applications

Hydrazine compounds, including derivatives of (2,4,5-Trifluorophenyl)hydrazine, are utilized in bioimaging. For instance, a near-infrared fluorescence probe for hydrazine has been developed, demonstrating utility in both in vitro and in vivo bioimaging. This probe, characterized by its selective and sensitive detection of hydrazine, can visualize hydrazine in live mice and various tissues like the liver, lung, kidney, heart, and spleen (Zhang et al., 2015).

2. Environmental Sensing

Hydrazine compounds are used in the development of fluorescent sensors for environmental and biological systems. These sensors are crucial for monitoring hydrazine levels due to its extensive use and associated health risks. Advances in this area include the design of sensors with high selectivity and sensitivity for hydrazine detection in water and air (Fan et al., 2012).

3. Pharmaceutical Research

Derivatives of hydrazine, such as this compound, are investigated for their structural and reactivity properties in pharmaceutical research. These studies include molecular docking and dynamics simulation studies to predict biological activities, such as antitumor activities, offering insights for future experimental validation (Mary et al., 2021).

4. Chemical Synthesis

Hydrazine derivatives are involved in various chemical synthesis processes. For example, they are used in reactions with bis(2,4-dinitrophenyl) phosphate, demonstrating interesting aspects of O- and N- phosphorylation, which have implications in organic synthesis and chemical analysis (Domingos et al., 2004).

5. Industrial Applications

The synthesis of hydrazine and its derivatives is critical in industrial applications, including its use as a fuel. Research in this area explores various electrochemical strategies for the synthesis of hydrazine, highlighting the importance of thermodynamic and kinetic analyses in the development of efficient synthesis methods (Wang et al., 2020).

Safety and Hazards

Handling “(2,4,5-Trifluorophenyl)hydrazine” requires caution. It is associated with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Protective measures should be taken to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols .

Relevant Papers

Several papers were found during the search. One paper discusses the synthesis and applications of functionalized triazines and tetrazines . Another paper describes a preparation method for 2,4,5-trifluorophenylacetic acid . These papers could provide further insights into the properties and potential applications of “this compound”.

Mechanism of Action

In terms of its potential uses, one area where trifluorophenyl compounds have been utilized is in Suzuki–Miyaura cross-coupling reactions . This is a type of reaction that is widely used in organic chemistry for the formation of carbon-carbon bonds . The reaction involves the coupling of a boron compound and a halide using a palladium catalyst .

Remember, safety is paramount when handling chemical substances. (2,4,5-Trifluorophenyl)hydrazine is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Always follow appropriate safety protocols when handling this or any other chemical substance.

Properties

IUPAC Name |

(2,4,5-trifluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-3-1-5(9)6(11-10)2-4(3)8/h1-2,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJRXQAOUPFQRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442852.png)

![4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B1442853.png)

![4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442861.png)

![(But-2-yn-1-yl)[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B1442863.png)

![3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442864.png)

![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1442868.png)

![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1442869.png)